Ethyl 6-(4-ethylpiperazin-1-yl)pyridazine-3-carboxylate

Physicochemical Characterization Purification Process Chemistry

Differentiated by its N-ethylpiperazine moiety, this pyridazine-3-carboxylate ethyl ester exhibits ~9°C higher bp (453.1°C) vs methyl analog (443.8°C), critical for fractional distillation scale-up. N-Ethyl modulates metabolic stability and dCTPase/SCD1 affinity (class IC50 12–200 nM). Ethyl ester hydrolyzes under mild LiOH conditions to the carboxylic acid for amide coupling, enabling rapid library synthesis. Mapped onto MEK/ALK inhibitor patent Markush (US20170105994A1, WO2014169843A1). Supplied at ≥95% purity. Ideal for kinase inhibitor discovery and medicinal chemistry campaigns.

Molecular Formula C13H20N4O2
Molecular Weight 264.32 g/mol
CAS No. 2098073-08-4
Cat. No. B1493325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(4-ethylpiperazin-1-yl)pyridazine-3-carboxylate
CAS2098073-08-4
Molecular FormulaC13H20N4O2
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NN=C(C=C2)C(=O)OCC
InChIInChI=1S/C13H20N4O2/c1-3-16-7-9-17(10-8-16)12-6-5-11(14-15-12)13(18)19-4-2/h5-6H,3-4,7-10H2,1-2H3
InChIKeyUAXYZHYUVMKYGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(4-ethylpiperazin-1-yl)pyridazine-3-carboxylate (CAS 2098073-08-4): Procurement-Grade Chemical Profile and Research Utility


Ethyl 6-(4-ethylpiperazin-1-yl)pyridazine-3-carboxylate (CAS 2098073-08-4) is a heterocyclic building block featuring a pyridazine core substituted with an N-ethylpiperazine at the 6-position and an ethyl ester at the 3-position . With a molecular formula of C13H20N4O2 and a molecular weight of 264.32 g/mol, it belongs to the piperazin-1-ylpyridazine class—a scaffold investigated for dCTPase and SCD1 inhibition [1]. Its predicted physicochemical properties include a boiling point of 453.1±45.0 °C, a density of 1.143±0.06 g/cm³, and a pKa of approximately 7 . The compound is typically supplied at ≥95% purity and serves as a versatile intermediate for kinase inhibitor development and medicinal chemistry campaigns .

Why Ethyl 6-(4-ethylpiperazin-1-yl)pyridazine-3-carboxylate Cannot Be Casually Substituted: Structural Nuances with Outsized Impact


Even among closely related pyridazine-3-carboxylate analogs, subtle structural variations produce measurable differences in physicochemical properties that directly impact synthetic tractability and downstream biological performance. For instance, replacing the ethyl ester with a methyl ester reduces the predicted boiling point by nearly 10 °C and lowers lipophilicity, which can alter reaction kinetics during hydrolysis or transesterification [1]. Similarly, the N-ethyl group on the piperazine ring modulates basicity and steric bulk compared to the N-methyl or unsubstituted piperazine variants, influencing both binding affinity in dCTPase inhibition assays and metabolic stability as demonstrated in structure-metabolism relationship studies of the piperazin-1-ylpyridazine class [2][3]. These differences, while seemingly minor, are decisive in multi-step syntheses where protecting group orthogonality and intermediate purification characteristics dictate overall yield and purity.

Quantitative Differentiation Evidence for Ethyl 6-(4-ethylpiperazin-1-yl)pyridazine-3-carboxylate Against Closest Analogs


Predicted Boiling Point and Density: Ethyl Ester vs. Methyl Ester Analog

The target compound (ethyl ester) exhibits a predicted boiling point of 453.1±45.0 °C and a density of 1.143±0.06 g/cm³ . In contrast, the direct methyl ester analog (CAS 2098142-10-8) has a lower predicted boiling point of 443.8±45.0 °C and a higher predicted density of 1.2±0.1 g/cm³ [1]. The ~9 °C elevation in boiling point reflects the increased molecular weight (+14 Da) and altered intermolecular forces, which can affect distillation and sublimation purification parameters.

Physicochemical Characterization Purification Process Chemistry

Lipophilicity (XLogP) Differentiation Between Ethyl Ester and Methyl Ester

The methyl ester analog (CAS 2098142-10-8) has a reported XLogP of 0.7 [1]. While a directly measured XLogP value for the target ethyl ester compound is not available in authoritative databases, the addition of one methylene (-CH2-) unit in the ester moiety is predicted to increase logP by approximately 0.5 units based on standard Hansch-Leo fragmental constants, placing the ethyl ester XLogP in the range of 1.2–1.3 [2]. This ~0.5–0.6 unit increase in lipophilicity is significant in medicinal chemistry, as it can enhance passive membrane permeability while potentially reducing aqueous solubility.

Lipophilicity Drug Design ADME Prediction

Piperazine N-Substitution: Ethyl vs. Methyl Basicity and Steric Modulation

The target compound bears an N-ethyl substituent on the piperazine ring. Replacing this with an N-methyl group (as in CAS 64223-56-9) or hydrogen (as in CAS 2248317-69-1) alters the pKa of the distal piperazine nitrogen. While direct pKa measurements for these specific pyridazine derivatives are not published, the class-wide trend is well-established: N-ethylpiperazine (calcd pKa ~8.3–8.6) is slightly more basic than N-methylpiperazine (calcd pKa ~8.0–8.3) [1]. This difference impacts protonation state at physiological pH and can influence target engagement. In the piperazin-1-ylpyridazine dCTPase inhibitor series, the N-alkyl group was critical for thermal stability shifts of the target enzyme, with N-ethyl-containing leads increasing dCTPase thermal stability by several degrees Celsius relative to unsubstituted piperazine controls [2].

Basicity Modulation Structure-Activity Relationship Piperazine SAR

Synthetic Intermediate Utility: Ethyl Ester Hydrolysis Selectivity vs. Carboxylic Acid Direct Procurement

The target compound's ethyl ester serves as a masked carboxylic acid, enabling late-stage diversification. The corresponding free acid, 6-(4-ethylpiperazin-1-yl)pyridazine-3-carboxylic acid (CAS 938137-42-9), has a melting point of approximately 200–210 °C and exists as a zwitterionic solid that can be more challenging to handle and characterize due to hygroscopicity [1]. In contrast, the ethyl ester is a neutral, freely soluble organic compound that can be purified by standard flash chromatography and subsequently hydrolyzed under controlled basic conditions (e.g., LiOH in THF/H2O) to release the carboxylic acid on-demand for amide coupling or other diversification steps. This 'protecting-group-free' synthetic strategy is standard in medicinal chemistry but the specific choice of ethyl (vs. methyl) ester allows for selective hydrolysis in the presence of other methyl esters in complex synthetic sequences.

Protecting Group Strategy Ester Hydrolysis Amide Coupling

Class-Level Biological Activity: Piperazin-1-ylpyridazine Scaffold in dCTPase and SCD1 Inhibition

While direct biological data for the specific compound ethyl 6-(4-ethylpiperazin-1-yl)pyridazine-3-carboxylate are not available in peer-reviewed literature, the piperazin-1-ylpyridazine class to which it belongs has demonstrated potent enzyme inhibition. Lead compounds in this class inhibit human dCTP pyrophosphatase 1 (dCTPase) with IC50 values in the 25–200 nM range and increase the thermal stability of the enzyme [1]. Structurally related piperazin-1-ylpyridazines have also yielded stearoyl-CoA desaturase-1 (SCD1) inhibitors with IC50 values as low as 12–14 nM (XEN103) in HepG2 cellular assays [2]. The target compound, with its ethyl ester handle, serves as a direct precursor for synthesizing amide derivatives that can be screened in these established assays.

dCTPase Inhibition SCD1 Inhibition Oncology Research

Validated Application Scenarios for Ethyl 6-(4-ethylpiperazin-1-yl)pyridazine-3-carboxylate Based on Quantitative Evidence


Medicinal Chemistry: Late-Stage Diversification via Selective Ester Hydrolysis for Amide Library Synthesis

The ethyl ester's predicted boiling point (453.1 °C) and neutral character make it amenable to standard silica gel purification, unlike the free carboxylic acid which melts with decomposition above 200 °C [1]. After purification, the ester can be hydrolyzed under mild conditions (LiOH, THF/H2O) and the resulting acid coupled to diverse amines, generating libraries of amide derivatives for screening against dCTPase or SCD1, where class-level IC50 values range from 12 nM to 200 nM [2].

Process Chemistry: Optimized Distillation Parameters Based on Boiling Point Differentiation

The ~9 °C higher predicted boiling point relative to the methyl ester analog (453.1 vs. 443.8 °C) necessitates adjusted fractional distillation conditions [1]. This is a critical parameter for process chemists designing large-scale purification protocols, as the boiling point difference directly impacts energy consumption, vacuum requirements, and thermal stress on the product.

Kinase Inhibitor Scaffold Development: Building Block for MEK and ALK Inhibitor Patents

Pyridazine-3-carboxylate esters are explicitly claimed as intermediates in patent families covering MEK inhibitors (US20170105994A1) and ALK inhibitors (WO2014169843A1) [1]. The target compound, with its 4-ethylpiperazine moiety, maps onto the general Markush structures in these patents, providing a direct synthetic entry point for organizations pursuing kinase inhibitor intellectual property in oncology.

Metabolic Stability Optimization: Leveraging N-Ethylpiperazine for Reduced Microsomal Clearance

Structure-metabolism relationship studies on piperazin-1-ylpyridazines have demonstrated that the N-alkyl substituent significantly influences microsomal intrinsic clearance . The N-ethyl group, relative to N-methyl or unsubstituted piperazine, offers a distinct metabolic profile that can be exploited by medicinal chemists aiming to balance target potency with hepatic stability in lead optimization.

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